2-(2-(4-(2-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
Scientific Research Applications
Cyclization Studies
Cyclization of related compounds, such as 2-(2-{4-[allylamino(thioxo)methyl]piperazin-1-yl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, has been studied. These studies involve the action of halogens like iodine, bromine, or sulfuryl chloride, leading to hydrohalides, which are then converted into other derivatives (Zborovskii et al., 2011).
Luminescent Properties and Electron Transfer
Research has been conducted on the luminescent properties and photo-induced electron transfer of similar naphthalimide compounds with piperazine substituent. These studies focus on fluorescence spectra and the impact of pH values on fluorescence quantum yields (Gan et al., 2003).
Fluorimetric Detection
A derivative, 2-amino-6-(piperazin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NPz), has been synthesized for rapid and facile fluorimetric detection of formaldehyde. This derivative shows significant fluorescence enhancement upon addition of formaldehyde, highlighting its potential in qualitative detection methods (Dong et al., 2016).
Antitumor Activity and Crystal Structures
Several arylpiperazine derivatives, including compounds structurally related to 2-(2-(4-(2-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, have shown antitumor activity. The synthesis and crystal structure analysis of these derivatives provide insights into their potential pharmacological applications (Zhou et al., 2017).
Microwave-Assisted Synthesis and Antimicrobial Activity
Studies on microwave-assisted synthesis of novel derivatives, such as 2-{4-[(3-Aryl-1,8-naphthyridin-2-yl)amino]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-diones, have been conducted. These compounds are evaluated for their antimicrobial activity against various bacteria, highlighting their potential in antimicrobial research (Sakram et al., 2018).
Fluorescent Ligands for Receptor Visualization
Derivatives such as 6-Amino-2-[5-[4-(2-methoxyphenyl)-1-piperazinyl]pentyl]-1H-benz[de]isoquinoline-1,3(2H)-dione have been synthesized as fluorescent ligands for human 5-HT1A receptors. These compounds exhibit high receptor affinity and fluorescence properties, making them suitable for receptor visualization in research applications (Lacivita et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.
Pharmacokinetics
Properties
IUPAC Name |
2-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c26-21-10-2-1-7-18(21)23(30)28-14-11-27(12-15-28)13-16-29-24(31)19-8-3-5-17-6-4-9-20(22(17)19)25(29)32/h1-10H,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUUDOGXUBFTJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=CC=C5Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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